molecular formula C17H20N2O3 B2513688 N-(2-(2-phenylmorpholino)ethyl)furan-2-carboxamide CAS No. 953935-90-5

N-(2-(2-phenylmorpholino)ethyl)furan-2-carboxamide

Cat. No. B2513688
CAS RN: 953935-90-5
M. Wt: 300.358
InChI Key: KHJZQTSXZJDGQF-UHFFFAOYSA-N
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Description

“N-(2-(2-phenylmorpholino)ethyl)furan-2-carboxamide” is a chemical compound with the molecular formula C17H20N2O3. It is an amide derivative containing furan rings . The compound is synthesized under mild synthetic conditions supported by microwave radiation .


Synthesis Analysis

The synthesis of “N-(2-(2-phenylmorpholino)ethyl)furan-2-carboxamide” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of “N-(2-(2-phenylmorpholino)ethyl)furan-2-carboxamide” is characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

The compound is part of a family that contains a variety of aryl and heteroaryl groups at C-5 of the naphtho[1,2-b]furan-2-carboxamide skeleton and having different chain linker lengths . The 5-substituted naphtho[1,2-b]furan-2-carboxylic acids, serving as key coupling partners in the routes, were prepared from 1-naphthol using a five-step sequence .


Physical And Chemical Properties Analysis

The compound displays good metabolic stability and low inhibition of cytochrome P450 (CYP450) enzymes . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Scientific Research Applications

Future Directions

Further studies focusing on the improvement of the pharmacokinetic properties of the linked naphtho[1,2-b]furan-2-carboxamides–piperidinylphenylacetamides are now in progress . The compound is considered to be one of the most promising targets for treating obesity, though it still remains to be seen whether this translates to safe clinical efficacy in humans .

properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(15-7-4-11-21-15)18-8-9-19-10-12-22-16(13-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZQTSXZJDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-phenylmorpholino)ethyl)furan-2-carboxamide

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